3-Oxobutyl acetate

説明

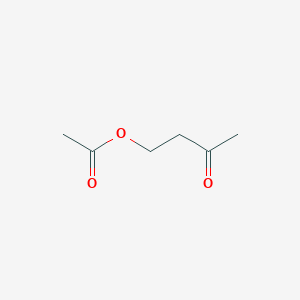

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-oxobutyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-5(7)3-4-9-6(2)8/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWCYECXHIYEBJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90143970 | |

| Record name | 2-Butanone, 4-(acetyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Acetoxy-2-butanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19984 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10150-87-5 | |

| Record name | 4-(Acetyloxy)-2-butanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010150875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetoxy-2-butanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78935 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanone, 4-(acetyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Acetoxy-2-butanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(ACETYLOXY)-2-BUTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MV6V71NO6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Oxobutyl Acetate: A Technical Overview of its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural information of 3-oxobutyl acetate, a bifunctional molecule containing both a ketone and an ester functional group. The information presented herein is intended to support research and development activities where this compound may be of interest.

Core Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. It is important to note that while some properties are well-documented, specific experimental values for boiling point, melting point, and density are not consistently available in publicly accessible literature. The physical form of the compound has been described as either a solid or a liquid, suggesting its melting point is near ambient temperature.[1]

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 10150-87-5 | [1][3] |

| Molecular Formula | C₆H₁₀O₃ | [3][4] |

| Molecular Weight | 130.14 g/mol | [1] |

| Canonical SMILES | CC(=O)CCOC(=O)C | [4] |

| InChI | InChI=1S/C6H10O3/c1-5(7)3-4-9-6(2)8/h3-4H2,1-2H3 | [2][4] |

| InChIKey | NWCYECXHIYEBJE-UHFFFAOYSA-N | [2][3] |

| Physical Form | Solid or liquid | [1] |

| Purity | 95.0% - 97% | [1][3] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [1] |

Chemical Structure

The chemical structure of this compound features a four-carbon chain with a ketone at the 3-position and an acetate group at the 1-position.

Experimental Protocols

General Synthesis Protocol: Esterification

A plausible synthetic route to this compound is the esterification of 4-hydroxy-2-butanone with acetic anhydride or acetyl chloride. A generalized procedure based on Fisher esterification is outlined below.

Workflow for the Synthesis of this compound

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine one molar equivalent of 4-hydroxy-2-butanone with an excess (2-3 molar equivalents) of glacial acetic acid.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the reaction mixture.

-

Reflux: Heat the mixture to reflux for a period of time, monitoring the reaction progress by a suitable technique (e.g., thin-layer chromatography or gas chromatography).

-

Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and unreacted acetic acid.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Drying and Concentration: Dry the combined organic extracts over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by fractional distillation or column chromatography to yield pure this compound.

General Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of this compound due to its volatility. A general protocol for its analysis is provided below.

Workflow for the GC-MS Analysis of this compound

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as ethyl acetate or dichloromethane.

-

Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column) is appropriate.

-

Carrier Gas: Helium is a typical carrier gas.

-

Injection: Use a split/splitless injector.

-

Oven Program: A temperature gradient program, for example, starting at a low temperature (e.g., 50°C) and ramping up to a higher temperature (e.g., 250°C), would be suitable to ensure good separation.

-

Mass Spectrometer: Operate in electron ionization (EI) mode.

-

-

Data Analysis: The identity of the compound can be confirmed by its retention time and by comparing its mass spectrum to a reference spectrum or by interpreting the fragmentation pattern. The purity can be assessed by the relative area of the peak corresponding to this compound in the chromatogram.

Safety Information

This compound is associated with several hazard classifications. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

This document is intended for informational purposes for qualified individuals and does not constitute a comprehensive safety guide. Always refer to the most current Safety Data Sheet (SDS) for complete safety and handling information.

References

An In-Depth Technical Guide to 3-Oxobutyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxobutyl acetate, a keto-ester with significant applications in various scientific domains, serves as a key intermediate in organic synthesis and possesses potential biological relevance. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis methodologies, and biological significance, tailored for professionals in research and drug development.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name This compound is also known by several synonyms. These alternative names and identifiers are crucial for comprehensively searching chemical databases and literature.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 10150-87-5[1][2] |

| Synonyms | 4-Acetoxy-2-butanone, 1-Acetoxybutan-3-one, 2-Butanone, 4-hydroxy-, acetate, 4-(acetyloxy)-2-butanone[2] |

| Molecular Formula | C₆H₁₀O₃[3][4][5] |

| Molecular Weight | 130.14 g/mol [1][3] |

| InChI Key | NWCYECXHIYEBJE-UHFFFAOYSA-N[1] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in reactions, and for analytical purposes. The following table summarizes key quantitative data.

| Property | Value | Source |

| Boiling Point | 93-95 °C at 20 mmHg | [2] |

| Density | 1.042 g/mL at 25 °C | [2] |

| Flash Point | 76 °C | [2] |

| Refractive Index | n20/D 1.422 | [2] |

| Storage Temperature | 2-8°C | [1] |

| Physical Form | Solid or liquid | [1] |

| Purity | 97% | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of 4-hydroxy-2-butanone. While various esterification methods exist, a common approach involves the reaction of the alcohol with an acetylating agent.

Experimental Protocol: Synthesis from 4-Hydroxy-2-butanone and Thionyl Chloride

A method for the synthesis of a related chloro-ketone from 4-hydroxy-2-butanone provides a basis for a potential synthesis route for this compound. The following is an adapted conceptual protocol.

Materials:

-

4-Hydroxy-2-butanone

-

Thionyl chloride

-

Anhydrous solvent (e.g., dichloromethane)

-

5 wt% Sodium bicarbonate solution

Procedure:

-

In a four-neck flask, dissolve 4-hydroxy-2-butanone in the anhydrous solvent and cool the solution to below -5 °C.

-

Slowly add a solution of thionyl chloride dropwise to the cooled solution while maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and maintain for 2-3 hours.

-

Heat the mixture to 60 °C for 30-60 minutes, then cool back to room temperature.

-

Wash the resulting solution with a 5 wt% sodium bicarbonate solution until the pH reaches 7.

-

Separate the organic layer and remove the solvent under reduced pressure to obtain the crude product.

-

Purification can be achieved through distillation.

Disclaimer: This is a conceptual protocol adapted from a related synthesis and should be optimized and validated in a laboratory setting.

Biological Significance and Metabolic Fate

As a metabolite, this compound is an acetate ester. The metabolic fate of acetates is a well-studied area, particularly their role in cellular energy and biosynthesis.

Acetate can be converted to acetyl-CoA, a central molecule in metabolism. The metabolic pathways involving acetate are crucial in various physiological and pathological states.

Potential Metabolic Pathway of this compound

The following diagram illustrates a potential metabolic pathway for this compound, based on general knowledge of ester and acetate metabolism. Hydrolysis of the ester bond would yield acetic acid (acetate) and 4-hydroxy-2-butanone. The acetate can then enter the central metabolism.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of this compound. The method would involve separation on a suitable capillary column followed by mass spectrometric detection for identification and quantification.

Conclusion

This technical guide provides essential information on this compound for researchers and professionals in drug development. The summarized data on its chemical properties, a conceptual synthesis protocol, and an overview of its potential biological role and metabolic fate serve as a valuable resource for further investigation and application of this compound. Further experimental studies are warranted to fully elucidate its biological activities and metabolic pathways.

References

A Technical Guide to the Spectroscopic Data of 3-Oxobutyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Oxobutyl acetate. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) data, alongside a theoretical analysis of expected Infrared (IR) spectroscopy and Mass Spectrometry (MS) characteristics based on its functional groups. Detailed experimental protocols for acquiring such data and a general workflow for spectroscopic analysis are also included.

Predicted Spectroscopic Data

While experimental spectral data for this compound is not available in major public databases, computational methods provide reliable predictions for its NMR spectra.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.35 | t | 2H | -O-CH₂- |

| ~2.80 | t | 2H | -CH₂-C=O |

| ~2.20 | s | 3H | -C(=O)-CH₃ (ketone) |

| ~2.05 | s | 3H | -C(=O)-CH₃ (acetate) |

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (ppm) | Assignment |

| ~206.5 | C=O (ketone) |

| ~170.8 | C=O (ester) |

| ~61.0 | -O-CH₂- |

| ~44.0 | -CH₂-C=O |

| ~30.0 | -C(=O)-CH₃ (ketone) |

| ~20.8 | -C(=O)-CH₃ (acetate) |

Theoretical Spectroscopic Characteristics

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its ketone and ester functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~1740 | C=O stretch | Ester |

| ~1715 | C=O stretch | Ketone[1] |

| ~1240 | C-O stretch | Ester |

| 2850-2960 | C-H stretch | Alkane-like CH₂ and CH₃ |

Saturated esters typically show a carbonyl absorbance at 1735 cm⁻¹ and two strong absorbances from the C-O portion between 1300 and 1000 cm⁻¹.[2] Saturated aliphatic ketones usually exhibit a C=O stretching vibration band at 1715 cm⁻¹.[1]

Mass Spectrometry (MS)

In mass spectrometry, this compound (molar mass: 130.14 g/mol ) is expected to show a molecular ion peak (M⁺) and undergo characteristic fragmentation patterns. The fragmentation of β-keto esters is often dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[3][4][5]

| m/z | Possible Fragment |

| 130 | [M]⁺ (Molecular Ion) |

| 87 | [M - CH₃CO]⁺ |

| 71 | [M - OCOCH₃]⁺ |

| 43 | [CH₃CO]⁺ (often the base peak) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[6] To ensure a homogeneous magnetic field, the solution should be free of any solid particles.

-

Referencing : Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

-

Data Acquisition : Place the NMR tube in the spectrometer. The ¹H NMR spectrum is acquired by applying a radiofrequency pulse and recording the free induction decay (FID), which is then Fourier-transformed to obtain the spectrum. For ¹³C NMR, a larger sample quantity (50-100 mg) may be needed due to the lower natural abundance of the ¹³C isotope.[6]

-

Data Processing : Process the raw data by applying phase and baseline corrections. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method) : If the sample is a liquid, place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). If the sample is a solid, dissolve it in a volatile solvent, apply a drop of the solution to a salt plate, and allow the solvent to evaporate, leaving a thin film of the compound.

-

Background Spectrum : Record a background spectrum of the empty sample holder to subtract any atmospheric or instrumental interferences.

-

Data Acquisition : Place the sample in the IR spectrometer and record the spectrum. The instrument passes infrared radiation through the sample and measures the amount of light absorbed at each frequency.

-

Data Analysis : Identify the characteristic absorption bands in the spectrum and correlate them with specific functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization : The sample molecules are ionized, commonly using Electron Ionization (EI). In EI, a high-energy electron beam bombards the sample, causing the ejection of an electron to form a molecular ion (M⁺).

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection : A detector records the abundance of ions at each m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

References

Synthesis of 3-Oxobutyl Acetate from Ethyl Acetoacetate: A Chemoenzymatic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and selective two-step chemoenzymatic methodology for the synthesis of 3-oxobutyl acetate, commencing from the readily available starting material, ethyl acetoacetate. This approach leverages the high enantioselectivity of a biocatalytic reduction in the first step, followed by a straightforward chemical acetylation, to yield the target compound. This guide provides comprehensive experimental protocols, quantitative data, and visual representations of the synthetic pathway and workflow to support researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Synthetic Strategy Overview

The synthesis of this compound from ethyl acetoacetate is achieved through a two-step sequence:

-

Enantioselective Reduction of Ethyl Acetoacetate: The keto group of ethyl acetoacetate is selectively reduced to a hydroxyl group using baker's yeast (Saccharomyces cerevisiae). This biocatalytic step affords ethyl (S)-(+)-3-hydroxybutanoate with high enantiomeric excess.

-

Acetylation of Ethyl (S)-(+)-3-hydroxybutanoate: The secondary hydroxyl group of the intermediate is then acetylated using acetic anhydride to yield the final product, this compound.

This chemoenzymatic approach offers the advantage of introducing chirality early in the synthetic sequence under mild and environmentally benign conditions.

Experimental Protocols

Step 1: Enantioselective Reduction of Ethyl Acetoacetate to Ethyl (S)-(+)-3-hydroxybutanoate

This procedure is adapted from a well-established protocol in Organic Syntheses.[1][2]

Materials:

-

Ethyl acetoacetate

-

Baker's yeast (Saccharomyces cerevisiae)

-

Sucrose

-

Tap water

-

Celite®

-

Sodium chloride (NaCl)

-

Ethyl ether

-

Magnesium sulfate (MgSO₄)

Equipment:

-

4-L three-necked round-bottomed flask

-

Mechanical stirrer

-

Bubble counter

-

Sintered-glass funnel

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus with a 10-cm Vigreux column

Procedure:

-

In a 4-L three-necked round-bottomed flask equipped with a mechanical stirrer and a bubble counter, a suspension of 200 g of baker's yeast in 1.6 L of tap water is prepared.

-

To this suspension, 300 g of sucrose is added with stirring. The mixture is stirred for 1 hour at approximately 30°C.

-

Ethyl acetoacetate (20.0 g, 0.154 mol) is added to the fermenting suspension, and the mixture is stirred for 24 hours at room temperature.

-

A warm (ca. 40°C) solution of 200 g of sucrose in 1 L of tap water is then added, followed 1 hour later by an additional 20.0 g (0.154 mol) of ethyl acetoacetate.

-

Stirring is continued for an additional 50–60 hours at room temperature. The reaction progress can be monitored by gas chromatography.

-

Upon completion of the reaction, 80 g of Celite® is added to the mixture, which is then filtered through a sintered-glass funnel.

-

The filtrate is washed with 200 mL of water and then saturated with sodium chloride.

-

The aqueous solution is extracted with five 500-mL portions of ethyl ether.

-

The combined ether extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator at a bath temperature of 35°C to a volume of 50–80 mL.

-

The residue is fractionally distilled under reduced pressure (12 mm) through a 10-cm Vigreux column. The fraction boiling at 71–73°C is collected to yield ethyl (S)-(+)-3-hydroxybutanoate.

Quantitative Data for Step 1:

| Parameter | Value | Reference |

| Yield | 59–76% | [1] |

| Boiling Point | 71–73°C at 12 mmHg | [1] |

| Specific Rotation [α]D²⁵ | +37.2° (c 1.3, chloroform) | [1] |

| Enantiomeric Excess | 85% | [1] |

Step 2: Acetylation of Ethyl (S)-(+)-3-hydroxybutanoate to this compound

This procedure is a general method for the acetylation of secondary alcohols.

Materials:

-

Ethyl (S)-(+)-3-hydroxybutanoate

-

Acetic anhydride

-

Pyridine (anhydrous) or 4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottomed flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve ethyl (S)-(+)-3-hydroxybutanoate (1.0 eq) in anhydrous dichloromethane in a round-bottomed flask under an inert atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Add pyridine (2.0 eq) or a catalytic amount of DMAP (0.1 eq) and triethylamine (1.5 eq).

-

Slowly add acetic anhydride (1.5 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound.

-

The product can be further purified by silica gel column chromatography if necessary.

Characterization Data for this compound (Ethyl 3-acetoxybutanoate):

| Data Type | Spectral Data | Reference |

| ¹H NMR (CDCl₃) | δ 5.30-5.20 (m, 1H), 4.12 (q, J= 7.1 Hz, 2H), 2.57 (dd, J= 15.4, 7.4 Hz, 1H), 2.54 (dd, J= 15.4, 5.6 Hz, 1H), 2.01 (s, 3H), 1.29 (d, J= 6.3 Hz, 3H), 1.25 (t, J= 7.1 Hz, 3H) | [3] |

Visualizations

Signaling Pathway: Chemoenzymatic Synthesis of this compound

Caption: Chemoenzymatic pathway for this compound synthesis.

Experimental Workflow

References

An In-Depth Technical Guide on the Discovery and History of 3-Oxobutyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxobutyl acetate, a beta-keto ester with the molecular formula C₆H₁₀O₃, has emerged from relative obscurity to become a molecule of interest in the fields of organic synthesis and metabolomics. Initially a subject of classical organic chemistry, its presence as a metabolite in biological systems has opened new avenues for research, particularly in the context of disease biomarkers and metabolic pathways. This technical guide provides a comprehensive overview of the discovery, historical and modern synthesis, and the evolving understanding of the biological significance of this compound.

Discovery and Early Synthesis

While a singular, definitive "discovery" of this compound in the historical record remains elusive, its synthesis is rooted in the foundational principles of organic chemistry developed in the late 19th and early 20th centuries. The most probable and historically relevant method for its initial synthesis is the Claisen condensation . This classic carbon-carbon bond-forming reaction, discovered by Ludwig Claisen in 1881, involves the base-catalyzed condensation of two ester molecules to form a β-keto ester.[1][2][3]

The synthesis of this compound via a Claisen-type reaction would theoretically involve the reaction of ethyl acetate with a suitable acetylating agent in the presence of a strong base. However, early literature often focused on the self-condensation of ethyl acetate to produce ethyl acetoacetate, a closely related and highly versatile synthetic intermediate. It is plausible that this compound was first prepared as an unheralded derivative in studies focused on the broader reactivity of β-dicarbonyl compounds.

A plausible early synthetic route would have been the acylation of the enolate of an acetone equivalent with an acetylating agent, followed by esterification. Another conceivable early approach involves the oxidation of 3-hydroxybutyl acetate.[4] The precursor, 3-hydroxybutanol (also known as 3-oxobutanol), is a known organic compound.[5][6][7]

Evolution of Synthetic Methodologies

The synthesis of this compound, and β-keto esters in general, has evolved from classical condensation reactions to more refined and efficient modern techniques, including enzymatic methods.

Chemical Synthesis: The Claisen Condensation

The Claisen condensation remains a fundamental and widely taught method for the synthesis of β-keto esters.[1][2][3] The reaction typically involves the use of a strong base, such as sodium ethoxide, to generate an enolate from an ester, which then acts as a nucleophile.

Conceptual Experimental Protocol (Claisen Condensation):

-

Reagents and Equipment:

-

Anhydrous ethanol

-

Sodium metal

-

Ethyl acetate (anhydrous)

-

2-bromoethanol

-

Dry reaction vessel with a reflux condenser and drying tube

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

Prepare a solution of sodium ethoxide in anhydrous ethanol by carefully reacting sodium metal with ethanol under an inert atmosphere.

-

To the sodium ethoxide solution, add a stoichiometric amount of ethyl acetate to form the enolate.

-

Slowly add 2-bromoethanol to the reaction mixture. The enolate will displace the bromide to form 3-hydroxybutyl acetate.

-

The reaction mixture is then refluxed for a specified period.

-

After cooling, the reaction is quenched with a weak acid.

-

The resulting 3-hydroxybutyl acetate is then oxidized using a suitable oxidizing agent (e.g., pyridinium chlorochromate) to yield this compound.

-

The final product is purified by distillation under reduced pressure.

-

Logical Relationship of Claisen Condensation for this compound Synthesis

Caption: Conceptual workflow for the synthesis of this compound via a Claisen-like condensation followed by oxidation.

Enzymatic Synthesis

The demand for greener and more selective chemical processes has led to the development of enzymatic methods for ester synthesis. Lipases are a class of enzymes that can catalyze esterification and transesterification reactions with high chemo-, regio-, and enantioselectivity.[8]

Conceptual Experimental Protocol (Lipase-Catalyzed Synthesis):

-

Reagents and Equipment:

-

Immobilized lipase (e.g., Novozym 435 from Candida antarctica)

-

3-hydroxybutanol

-

Vinyl acetate (as acyl donor)

-

Anhydrous organic solvent (e.g., tert-butyl alcohol)

-

Shaking incubator or orbital shaker

-

Filtration apparatus

-

-

Procedure:

-

In a suitable reaction vessel, dissolve 3-hydroxybutanol and vinyl acetate in the organic solvent.

-

Add the immobilized lipase to the reaction mixture.

-

The mixture is then incubated at a controlled temperature (e.g., 40-60 °C) with constant agitation for a period of 24-72 hours.

-

The progress of the reaction can be monitored by techniques such as gas chromatography (GC).

-

Upon completion, the immobilized enzyme is removed by filtration and can be washed and reused.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude this compound, which can be further purified by chromatography.

-

Advantages of Enzymatic Synthesis:

-

High selectivity, reducing the formation of byproducts.

-

Mild reaction conditions (lower temperature and pressure).

-

Environmentally friendly, with reusable catalysts.

Experimental Workflow for Lipase-Catalyzed Synthesis

Caption: General experimental workflow for the enzymatic synthesis of this compound.

Biological Significance and Metabolomics

The identification of this compound in biological systems has shifted its significance from a purely synthetic molecule to a metabolite of potential interest in understanding cellular processes and disease states. Its presence is intrinsically linked to the metabolism of acetate and acetyl-CoA, central hubs in cellular energy and biosynthesis.

Role in Cellular Metabolism

Acetate is a crucial carbon source for cancer cells, particularly under hypoxic conditions, where it can be used for the synthesis of fatty acids.[9] The conversion of acetate to acetyl-CoA is a key step in this process. While the direct role of this compound is still under investigation, its structure suggests it could be an intermediate or a byproduct of pathways involving acetoacetate and acetate metabolism.

Recent metabolomics studies have begun to shed light on the alterations of various metabolites in cancer patients.[10][11][12] Although this compound is not yet a commonly reported biomarker, the increasing sensitivity of analytical techniques like gas chromatography-mass spectrometry (GC-MS) may reveal its presence and fluctuations in various disease states.[13][14][15][16][17]

Potential Metabolic Signaling Pathway Involvement

Caption: Simplified diagram illustrating the central role of Acetyl-CoA and the potential position of this compound in cellular metabolism.

Potential as a Biomarker

Volatile organic compounds (VOCs) in breath, urine, and blood are increasingly being investigated as non-invasive biomarkers for various diseases, including cancer and metabolic disorders.[18][19][20][21][22] Given its volatility, this compound is a candidate for exploration as a VOC biomarker. Alterations in its concentration could reflect dysregulation in fatty acid metabolism or ketogenesis, which are known to be altered in conditions like diabetes and certain cancers.

Data Presentation

Currently, there is a lack of specific quantitative data in the literature for the synthesis and biological concentrations of this compound. The following tables are presented as templates to be populated as more research becomes available.

Table 1: Comparison of Synthetic Methods for this compound

| Method | Key Reagents | Typical Yield (%) | Reaction Conditions | Advantages | Disadvantages |

| Claisen Condensation | Ethyl acetate, NaOEt, 2-bromoethanol, Oxidizing agent | Data not available | Reflux, anhydrous | Well-established, uses simple starting materials | Harsh conditions, potential for side reactions |

| Enzymatic Synthesis | 3-hydroxybutanol, Vinyl acetate, Immobilized lipase | Data not available | Mild temperature, organic solvent | High selectivity, environmentally friendly, reusable catalyst | Longer reaction times, cost of enzyme |

Table 2: Reported Concentrations of this compound in Biological Samples (Hypothetical)

| Biological Matrix | Condition | Concentration Range | Analytical Method | Reference |

| e.g., Blood Plasma | e.g., Healthy Control | Data not available | e.g., GC-MS | Future Studies |

| e.g., Blood Plasma | e.g., Cancer Patient | Data not available | e.g., GC-MS | Future Studies |

| e.g., Exhaled Breath | e.g., Healthy Control | Data not available | e.g., GC-MS | Future Studies |

| e.g., Exhaled Breath | e.g., Cancer Patient | Data not available | e.g., GC-MS | Future Studies |

Future Directions

The study of this compound is still in its early stages, particularly concerning its biological role. Future research should focus on:

-

Definitive Historical Research: A thorough review of early 20th-century chemical literature to pinpoint the first reported synthesis of this compound.

-

Optimization of Synthesis: Development and optimization of both chemical and enzymatic synthetic routes to provide reliable and efficient access to this compound for further study. This should include detailed reporting of reaction conditions, yields, and spectroscopic characterization.

-

Metabolomic Profiling: Targeted metabolomic studies to accurately quantify the levels of this compound in various biological samples from healthy individuals and patients with diseases such as cancer and diabetes.

-

Functional Studies: Elucidation of the specific metabolic pathways in which this compound is involved and its potential role in cellular signaling and disease pathogenesis.

Conclusion

This compound stands at the intersection of classical organic chemistry and modern metabolomics. While its history is intertwined with the development of fundamental synthetic reactions, its future lies in the exploration of its biological functions. For researchers, scientists, and drug development professionals, this molecule represents an opportunity to investigate novel metabolic pathways and potentially identify new biomarkers for disease diagnosis and therapeutic monitoring. The in-depth technical understanding of its synthesis and biological context provided in this guide serves as a foundation for these future endeavors.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Claisen Condensation [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 3-Hydroxybutyl acetate | C6H12O3 | CID 102703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 3-Oxobutanol | C4H8O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 7. sarchemlabs.com [sarchemlabs.com]

- 8. Lipase-catalyzed polyester synthesis--a green polymer chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effectiveness of Treatments That Alter Metabolomics in Cancer Patients—A Systematic Review [mdpi.com]

- 10. Metabolomics in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolomics analysis reveals novel serum metabolite alterations in cancer cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Untargeted metabolomics in gastric and colorectal cancer patients - preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. agilent.com [agilent.com]

- 17. lirias.kuleuven.be [lirias.kuleuven.be]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Volatile Organic Compounds in Biological Matrices as a Sensitive Weapon in Cancer Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Volatile organic compounds associated with diagnosis and disease characteristics in asthma - A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

3-Oxobutyl Acetate: A Putative Metabolite at the Crossroads of Ketone and Acetate Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxobutyl acetate, an acetate ester of the ketone body acetoacetate, is a metabolite whose presence and role in biological systems are not yet well-established. This technical guide consolidates the current understanding of this molecule, drawing inferences from the metabolism of structurally related compounds such as ketone bodies and other acetate esters. We provide a hypothetical framework for its biosynthesis, degradation, and potential physiological significance, alongside detailed experimental protocols for its detection and quantification. This document aims to serve as a foundational resource for researchers investigating novel metabolites in health and disease, and for drug development professionals exploring new therapeutic avenues related to energy metabolism.

Introduction

Metabolomics, the comprehensive study of small molecules in biological systems, continues to unveil novel compounds with potential physiological significance. Among these is this compound, an ester formed from acetic acid and 3-oxobutanol (acetoacetate). While not a classically recognized metabolite, its structural relationship to key players in energy metabolism—namely acetate and the ketone body acetoacetate—suggests a potential, albeit unexplored, role in cellular bioenergetics and signaling.

This guide provides a technical overview of this compound as a putative metabolite. Due to the limited direct research on this specific compound, this document leverages data from related metabolic pathways to propose its lifecycle and function within a biological context.

Hypothetical Metabolic Pathways

The metabolic pathways of this compound are likely intertwined with those of ketone bodies and acetate. We propose the following hypothetical pathways for its biosynthesis and degradation.

Biosynthesis

The formation of this compound could occur through the esterification of acetoacetate. This reaction could be catalyzed by a yet-unidentified esterase or occur non-enzymatically under specific physiological conditions. A key precursor to this pathway is acetoacetyl-CoA, a central intermediate in both fatty acid oxidation and ketogenesis.

Degradation

The degradation of this compound would likely involve hydrolysis by an esterase to yield acetoacetate and acetate. These products can then enter their respective well-established metabolic pathways. Acetoacetate can be converted to acetyl-CoA and utilized in the Krebs cycle for energy production, while acetate can be activated to acetyl-CoA.

Quantitative Data

As of the writing of this guide, there is no published quantitative data on the physiological concentrations of this compound in biological matrices. The following table presents hypothetical concentration ranges in various human samples, extrapolated from the known levels of related metabolites like acetoacetate. These values are intended to serve as a preliminary guide for researchers developing quantitative assays.

| Biological Matrix | Condition | Hypothetical Concentration Range (µM) |

| Human Plasma | Healthy (Fasting) | 0.1 - 1.0 |

| Diabetic Ketoacidosis | 10 - 50 | |

| Ketogenic Diet | 5 - 20 | |

| Human Urine | Healthy | 1 - 10 |

| Diabetic Ketoacidosis | > 100 | |

| Cerebrospinal Fluid | Healthy | < 0.5 |

Table 1: Hypothetical concentration ranges of this compound in human biological fluids. These are not experimentally verified values.

Experimental Protocols

The detection and quantification of this compound in biological samples would require sensitive and specific analytical methods. Based on the protocols for similar small, volatile molecules, we propose the following experimental workflows.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly suitable technique for the analysis of this compound due to its volatility.

4.1.1. Sample Preparation (Plasma/Urine)

-

To 100 µL of sample (plasma or urine), add an internal standard (e.g., deuterated this compound).

-

Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

-

Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Derivatize the sample by adding 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Incubate at 70°C for 30 minutes.

4.1.2. GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Hold at 250°C for 5 minutes.

-

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy can be used for the direct detection of this compound in urine samples with minimal preparation.

4.2.1. Sample Preparation (Urine)

-

Thaw frozen urine samples at room temperature.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C to remove particulate matter.

-

To 540 µL of the supernatant, add 60 µL of a buffer solution (e.g., 1.5 M potassium phosphate buffer, pH 7.4) containing a chemical shift reference (e.g., 0.5% TSP in D₂O).

-

Vortex briefly and transfer to a 5 mm NMR tube.

4.2.2. NMR Analysis

-

Spectrometer: Bruker Avance III 600 MHz or equivalent.

-

Probe: 5 mm TCI cryoprobe.

-

Pulse Sequence: 1D NOESY presaturation for water suppression.

-

Acquisition Parameters:

-

Temperature: 298 K.

-

Scans: 64-128.

-

Spectral width: 12 ppm.

-

Acquisition time: ~2.7 seconds.

-

Potential Physiological Significance and Biomarker Potential

Given its structure, this compound could have several physiological implications:

-

Alternative Energy Source: It could serve as a transportable form of both acetoacetate and acetate, providing a readily available fuel source for extrahepatic tissues.

-

Metabolic Regulation: As an ester, its hydrolysis could be a regulated process, allowing for the controlled release of acetoacetate and acetate, which are known signaling molecules.

-

Biomarker: Elevated levels of this compound could be indicative of metabolic states characterized by increased ketogenesis, such as diabetic ketoacidosis, prolonged fasting, or adherence to a ketogenic diet. Its detection could offer a novel biomarker for monitoring these conditions.

Conclusion

While direct evidence for the role of this compound in biological systems is currently lacking, its chemical structure strongly suggests a link to central energy metabolism. The hypothetical pathways and experimental protocols outlined in this guide provide a robust starting point for researchers to investigate this putative metabolite. Further studies are warranted to confirm its existence, elucidate its metabolic pathways, and understand its physiological relevance in health and disease. The exploration of such novel metabolites is crucial for advancing our understanding of metabolic regulation and for the development of new diagnostic and therapeutic strategies.

Theoretical Examination of 3-Oxobutyl Acetate: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretically calculated and experimentally determined physicochemical properties of 3-Oxobutyl acetate (CAS No: 10150-87-5). This document is intended to serve as a foundational resource for researchers in computational chemistry, drug discovery, and materials science, offering key data points and a standardized workflow for the theoretical evaluation of similar small molecules.

Introduction to this compound

This compound, also known as 4-acetoxy-2-butanone, is an organic compound with the chemical formula C₆H₁₀O₃. It is an acetate ester characterized by the presence of a ketone group at the 3-position of the butyl chain.[1] Its bifunctional nature makes it a molecule of interest in organic synthesis and as a potential building block in the development of novel chemical entities. Understanding its molecular properties is crucial for predicting its reactivity, stability, and potential biological activity.

Physicochemical Properties

The properties of this compound have been characterized through both computational methods and experimental measurements. The following tables summarize the key available data.

Table 1: General and Experimental Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 4-acetoxy-2-butanone, 2-Butanone, 4-(acetyloxy)- | [1] |

| CAS Number | 10150-87-5 | [2][3] |

| Molecular Formula | C₆H₁₀O₃ | [1][3][4] |

| Molecular Weight | 130.14 g/mol | [1][2][3] |

| Physical Form | Solid or liquid | [2] |

| Boiling Point | 93-95 °C @ 20 mmHg | |

| Refractive Index | 1.422 @ 20 °C | |

| Purity | 97% | [2] |

Table 2: Computed Physicochemical Properties

Computational models are invaluable for predicting molecular characteristics that can guide experimental design. The following properties have been determined through various in-silico methods.

| Property | Value | Computational Method | Source |

| Topological Polar Surface Area (TPSA) | 43.4 Ų | Ertl et al. | |

| log Po/w (iLOGP) | 1.69 | In-house physics-based | |

| log Po/w (XLOGP3) | -0.23 | Atomistic and knowledge-based | |

| log Po/w (WLOGP) | 0.53 | Atomistic | |

| log Po/w (MLOGP) | 0.28 | Topological | |

| Molar Refractivity | 32.44 cm³ | ||

| Number of Heavy Atoms | 9 | ||

| Number of Rotatable Bonds | 4 | ||

| Number of H-bond Acceptors | 3 | ||

| Number of H-bond Donors | 0 | ||

| Fraction Csp3 | 0.67 |

Theoretical Calculation Workflow

The determination of theoretical properties for a molecule like this compound follows a structured computational chemistry workflow. This process typically involves geometry optimization, frequency analysis, and the calculation of various electronic and structural properties. The following diagram illustrates a generalized workflow for such calculations.

Caption: A generalized workflow for the theoretical calculation of molecular properties.

Methodologies for Theoretical Calculations

A common computational protocol would be:

-

Structure Preparation : The 3D structure of this compound is generated.

-

Method and Basis Set Selection : A suitable level of theory, such as B3LYP/6-311+G(d,p) or M06-2X/6-311+G(d,p), is chosen. The selection depends on the desired accuracy and computational cost.

-

Geometry Optimization : The initial structure is optimized to find the lowest energy conformation.

-

Frequency Analysis : Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared spectrum.

-

Property Calculation : Various electronic and physicochemical properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, molecular electrostatic potential (MEP), dipole moment, and NMR chemical shifts, are calculated on the optimized geometry.

Conclusion

The compiled data and outlined theoretical workflow provide a solid foundation for researchers working with this compound. The tabulated physicochemical properties offer quick reference points, while the computational workflow serves as a methodological guide for further in-silico investigation. Future computational studies could focus on reaction mechanisms involving this compound, its interaction with biological targets, or the prediction of more complex properties like toxicity and metabolic fate.

References

An In-depth Technical Guide to the Solubility of 3-Oxobutyl Acetate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 3-Oxobutyl Acetate

This compound (CAS No: 10150-87-5), with the chemical formula C₆H₁₀O₃, is a dicarbonyl compound possessing both a ketone and an ester functional group. This structure imparts a moderate polarity to the molecule, influencing its interactions with various solvents. Understanding its solubility is crucial for applications ranging from reaction medium selection in organic synthesis to its use in formulations for drug delivery.

Expected Solubility Profile

Based on the principle of "like dissolves like" and the known properties of structurally similar beta-dicarbonyl compounds such as acetylacetone, the expected solubility of this compound in various common organic solvents can be inferred.

Qualitative Solubility Assessment:

-

Polar Protic Solvents (e.g., Ethanol, Methanol): this compound is expected to be miscible or highly soluble in short-chain alcohols due to the potential for hydrogen bonding with its carbonyl groups.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Chloroform, Tetrahydrofuran, Dimethyl Sulfoxide, N,N-Dimethylformamide): High solubility is anticipated in these solvents. The polarity of this compound aligns well with the polarity of these solvents, facilitating strong dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Lower solubility is expected in nonpolar solvents. While the ester and keto groups provide polarity, the hydrocarbon backbone allows for some interaction with nonpolar molecules. It is likely to be more soluble in toluene than in hexane due to the aromatic nature of toluene. Diethyl ether, having a slight polarity, is expected to be a better solvent than alkanes.

It is important to note that these are qualitative predictions. For precise applications, experimental determination of solubility is essential.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mol/L at a given temperature) for this compound in a range of common organic solvents is not extensively documented in publicly accessible databases. The data that is available is often calculated or from single-point measurements without detailed experimental conditions.

Table 1: Experimentally Determined and Calculated Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method | Reference |

| Water | Not Specified | 7.52 (Calculated) | Topological method | [1] |

| Water | Not Specified | 7.78 (Calculated) | Topological method | [1] |

Note: The lack of comprehensive experimental data highlights the necessity for researchers to perform their own solubility assessments as outlined in the following section.

Experimental Protocol for Solubility Determination

To obtain reliable and reproducible quantitative solubility data, a systematic experimental approach is required. The following protocol outlines the isothermal equilibrium method, a common and accurate technique for determining the solubility of a solid or liquid solute in a solvent.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Vials with airtight caps (e.g., screw-cap vials with PTFE septa)

-

Syringes and syringe filters (chemically compatible with the solvents)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer)

4.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a vial. The presence of undissolved solute is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended, and this should be confirmed by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the solid to settle.

-

To separate the undissolved solute, centrifuge the vials at a high speed.

-

Carefully withdraw a known volume of the supernatant using a syringe. To avoid drawing any solid particles, ensure the syringe tip is well above the sedimented solute.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any suspended microparticles.

-

-

Concentration Analysis:

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC with a UV detector or GC with a FID).

-

Prepare a calibration curve by measuring the instrument response for a series of standard solutions of known concentrations of this compound in the respective solvent.

-

-

Calculation of Solubility:

-

From the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.

-

4.3. Data Reporting

For accurate and reproducible results, it is essential to report the following:

-

The purity of the this compound used.

-

The grade of the solvents.

-

The experimental temperature and the precision of temperature control.

-

The equilibration time.

-

The detailed analytical method used for concentration determination, including instrument parameters and calibration data.

-

The solubility values reported as an average of multiple replicates with the standard deviation.

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be effectively visualized.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While readily available quantitative data on the solubility of this compound in common organic solvents is limited, its chemical structure suggests high solubility in polar aprotic and protic solvents and lower solubility in nonpolar solvents. For researchers and drug development professionals, the provided experimental protocol offers a robust framework for determining precise solubility values tailored to their specific needs. Accurate solubility data is fundamental for optimizing reaction conditions, developing formulations, and ensuring the successful application of this compound in scientific and industrial processes.

References

Physical state and appearance of 3-Oxobutyl acetate

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Oxobutyl acetate, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines a general experimental protocol for its synthesis, and presents a logical workflow for its preparation and purification.

Core Properties and Physical State

This compound, also known as 4-acetoxy-2-butanone, is a dicarbonyl compound classified as a β-keto ester.[1] Its chemical structure consists of a butyl acetate backbone with an oxo group at the third position.[1] While some suppliers describe its physical form as potentially solid or liquid, it is more commonly characterized as a clear, colorless liquid with a fruity odor under standard conditions.[2]

The physical state at ambient temperature is further clarified by its known boiling point of 93-95 °C at a reduced pressure of 20 mmHg, indicating it is a liquid at room temperature.[2] It is recommended to be stored at 2-8°C under dry conditions.[2]

Quantitative Data Summary

For ease of reference and comparison, the key quantitative physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 10150-87-5 | [3] |

| Molecular Formula | C₆H₁₀O₃ | [1][3][4] |

| Molecular Weight | 130.14 g/mol | [3][4] |

| Physical Form | Clear, colorless liquid | [2] |

| Boiling Point | 93-95 °C / 20 mmHg | [2] |

| Density | 1.042 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.422 | [2] |

| Flash Point | 76 °C | [2] |

| Purity | 95.0% - 97% | [4] |

| Storage Temperature | 2-8°C | [2] |

General Experimental Protocol for Synthesis

Reaction Principle: The Claisen condensation of an ester containing an α-hydrogen with a ketone in the presence of a strong base results in the formation of a β-keto ester. For this compound, this could conceptually involve the reaction of an acetate ester with a derivative of acetone. A more direct and modern approach involves the acylation of ketone enolates.[6]

Materials and Reagents:

-

A suitable ketone precursor (e.g., acetonylacetone or a protected equivalent)

-

An acylating agent (e.g., acetic anhydride or acetyl chloride)

-

A strong, non-nucleophilic base (e.g., sodium hydride, lithium diisopropylamide (LDA))

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), diethyl ether)

-

Reagents for workup and purification (e.g., saturated ammonium chloride solution, brine, magnesium sulfate, organic solvents for extraction, silica gel for chromatography)

Procedure:

-

Preparation of the Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is assembled. The system is flushed with dry nitrogen to ensure an inert atmosphere.

-

Enolate Formation: The anhydrous aprotic solvent is added to the flask, followed by the ketone precursor. The flask is cooled to a low temperature (typically -78 °C using a dry ice/acetone bath). The strong base is then added dropwise via the dropping funnel to generate the enolate. The reaction mixture is stirred for a specified time at this temperature to ensure complete enolate formation.

-

Acylation: The acylating agent, dissolved in the anhydrous solvent, is added slowly to the enolate solution at -78 °C. The reaction is allowed to proceed for several hours, with the temperature being gradually raised to room temperature.

-

Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is separated and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure β-keto ester.

-

Characterization: The structure and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of a β-keto ester like this compound, from the initial setup to the final characterization.

Caption: General Synthesis and Purification Workflow for this compound.

References

- 1. - [ebi.ac.uk]

- 2. Cas 10150-87-5,4-ACETOXY-2-BUTANONE TECH. 90 | lookchem [lookchem.com]

- 3. glpbio.com [glpbio.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

- 6. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Functional Group Analysis of 3-Oxobutyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the functional groups present in 3-oxobutyl acetate. It details the molecule's chemical and physical properties, spectroscopic signature, and typical reactions. This document also includes detailed experimental protocols for the synthesis and analysis of this compound, intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a bifunctional organic compound containing both a ketone and an ester functional group.[1][2] Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₃ | [1][2][3] |

| Molecular Weight | 130.14 g/mol | [3] |

| CAS Number | 10150-87-5 | [4] |

| Boiling Point | 93-95 °C at 20 mmHg | [4] |

| Density | 1.042 g/mL at 25 °C | [4] |

| Appearance | Clear, colorless liquid | [4] |

| Odor | Fruity | [4] |

Functional Group Analysis and Spectroscopic Data

The presence of both a ketone and an ester in this compound gives it a characteristic spectroscopic profile.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will prominently feature two strong absorption bands in the carbonyl region.

-

C=O (Ketone): A sharp peak is expected around 1715 cm⁻¹ .

-

C=O (Ester): Another sharp peak will appear at a slightly higher wavenumber, typically around 1740 cm⁻¹ .

-

C-O (Ester): A strong band in the region of 1240-1000 cm⁻¹ corresponding to the C-O stretching vibrations of the ester group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides distinct signals for the different hydrogen environments in the molecule.

-

~2.1 ppm (s, 3H): A singlet corresponding to the three protons of the acetyl methyl group (CH₃-C=O of the acetate).

-

~2.2 ppm (s, 3H): A singlet for the three protons of the methyl ketone group (CH₃-C=O).

-

~2.8 ppm (t, 2H): A triplet for the two protons on the carbon adjacent to the ketone (C(=O)-CH₂-).

-

~4.3 ppm (t, 2H): A triplet for the two protons on the carbon adjacent to the ester oxygen (-CH₂-O-).

¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

-

~20.8 ppm: Carbon of the acetyl methyl group.

-

~30.0 ppm: Carbon of the methyl ketone group.

-

~44.8 ppm: Methylene carbon adjacent to the ketone.

-

~61.5 ppm: Methylene carbon adjacent to the ester oxygen.

-

~170.5 ppm: Carbonyl carbon of the ester.

-

~206.0 ppm: Carbonyl carbon of the ketone.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z = 130. Key fragmentation patterns would include the loss of the acetyl group (CH₃CO, m/z = 43) and the acyloxy group (CH₃COO, m/z = 59).

Synthesis and Reaction Pathways

Synthesis of this compound

A common laboratory synthesis of β-keto esters like this compound involves the acetoacetylation of an alcohol. A detailed protocol is provided in the experimental section. The overall reaction is as follows:

Caption: Synthesis of this compound.

Typical Reactions of β-Keto Esters

This compound, as a β-keto ester, can undergo a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

Caption: Reaction pathway of a β-keto ester.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 2-hydroxyethanol and diketene.

Materials:

-

2-Hydroxyethanol

-

Diketene

-

Pyridine (catalyst)

-

Diethyl ether (solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser, dissolve 2-hydroxyethanol in diethyl ether.

-

Add a catalytic amount of pyridine to the solution.

-

Cool the flask in an ice bath and slowly add diketene dropwise from the dropping funnel with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any unreacted acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation.

Analytical Procedures

The following diagram outlines the workflow for the functional group analysis of the synthesized this compound.

Caption: Experimental workflow for analysis.

4.2.1. NMR Sample Preparation [5][6]

-

Accurately weigh 5-10 mg of the purified this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[7][6]

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[8]

-

Transfer the solution into a clean 5 mm NMR tube.[5]

-

Cap the NMR tube and carefully wipe it clean before inserting it into the spectrometer.[5]

4.2.2. FT-IR Spectroscopy

-

A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

The plates are mounted in the spectrometer, and the spectrum is acquired over the range of 4000-400 cm⁻¹.

4.2.3. Gas Chromatography-Mass Spectrometry (GC-MS) [9]

-

Sample Preparation: Dilute a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

GC Conditions:

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

-

Mass Range: Scan from m/z 40 to 300.

-

References

- 1. scitoys.com [scitoys.com]

- 2. - [ebi.ac.uk]

- 3. glpbio.com [glpbio.com]

- 4. Cas 10150-87-5,4-ACETOXY-2-BUTANONE TECH. 90 | lookchem [lookchem.com]

- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. organomation.com [organomation.com]

- 9. Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

3-Oxobutyl Acetate: A Versatile Precursor in the Synthesis of Key Pharmaceutical Scaffolds

For Immediate Release

Shanghai, China – October 31, 2025 – 3-Oxobutyl acetate is emerging as a valuable and versatile precursor in the synthesis of a diverse range of pharmaceutical compounds. Its inherent reactivity as a β-keto ester makes it an ideal building block in multicomponent reactions, enabling the efficient construction of complex heterocyclic scaffolds that form the core of numerous therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of dihydropyridines, dihydropyrimidinones, and coumarins, classes of compounds known for their significant pharmacological activities, including calcium channel modulation, anticancer effects, and anticoagulant properties.

Application in Dihydropyridine Synthesis via Hantzsch Condensation

The Hantzsch dihydropyridine synthesis is a cornerstone of medicinal chemistry for producing 1,4-dihydropyridine (DHP) derivatives, a class of drugs widely used as calcium channel blockers for the treatment of hypertension and angina.[1][2][3][4][5][6] The classical Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor.[5][6] this compound can effectively serve as the β-keto ester component in this reaction to generate analogues of well-known drugs like nifedipine, amlodipine, and felodipine.[1][2]

Experimental Protocol: Synthesis of a Nifedipine Analogue

This protocol describes the synthesis of a dihydropyridine derivative analogous to nifedipine, a potent calcium channel blocker, using this compound as a key reactant.

Materials:

-

2-Nitrobenzaldehyde

-

This compound

-

Ammonium acetate

-

Ethanol

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

In a round-bottom flask, dissolve 2-nitrobenzaldehyde (1 equivalent) and this compound (2 equivalents) in ethanol.

-

Add ammonium acetate (1.2 equivalents) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired 1,4-dihydropyridine product.

Quantitative Data:

| Reactant Ratios (Aldehyde:β-ketoester:NH4OAc) | Reaction Time (h) | Yield (%) | Reference |

| 1 : 2 : 1.2 | 4-6 | 75-85 | General Hantzsch Protocol[7][8] |

Signaling Pathway of Dihydropyridine Calcium Channel Blockers:

Dihydropyridines exert their therapeutic effect by blocking L-type voltage-gated calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of calcium ions, leading to vasodilation and a subsequent reduction in blood pressure.[3][9][10][11] Some dihydropyridines may also induce the release of nitric oxide (NO) from the vascular endothelium, contributing to their vasodilatory effects.[12]

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]

- 4. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - ES [thermofisher.com]

- 5. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 7. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]

- 8. Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. Dihydropyridine Ca2+ Channel Blockers Increase Cytosolic [Ca2+] by Activating Ca2+-sensing Receptors in Pulmonary Arterial Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]